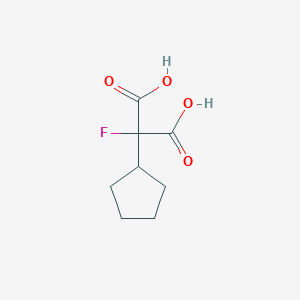![molecular formula C11H11ClN2OS B2386434 N-[2-(1,3-benzotiazol-2-il)etil]-2-cloroacetamida CAS No. 847783-39-5](/img/structure/B2386434.png)
N-[2-(1,3-benzotiazol-2-il)etil]-2-cloroacetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated as a potential therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
Target of Action
Benzothiazole derivatives have been found to exhibit potent activity againstMycobacterium tuberculosis . The target of these compounds is often the enzyme DprE1 , which is crucial for the survival of the bacterium .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the death of the bacterium .
Biochemical Pathways
Benzothiazole derivatives are known to interfere with the synthesis of cell wall components inMycobacterium tuberculosis , thereby inhibiting its growth .
Pharmacokinetics
A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .
Result of Action
Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity, indicating that they can effectively inhibit the growth ofMycobacterium tuberculosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide typically involves the reaction of 2-aminobenzothiazole with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used. The reactions are carried out in organic solvents at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. The reactions are carried out in anhydrous solvents under inert atmosphere.
Major Products Formed
Substitution Reactions: The major products are N-substituted derivatives of the original compound.
Oxidation Reactions: The major products are sulfoxides or sulfones.
Reduction Reactions: The major products are amines or other reduced derivatives.
Comparación Con Compuestos Similares
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
2-Mercaptobenzothiazole: Known for its use in the rubber industry as a vulcanization accelerator.
2-Phenylbenzothiazole: Studied for its potential anticancer properties.
The uniqueness of N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide lies in its specific chemical structure, which imparts distinct reactivity and biological activities compared to other benzothiazole derivatives.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-chloroacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c12-7-10(15)13-6-5-11-14-8-3-1-2-4-9(8)16-11/h1-4H,5-7H2,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALDVULRGHGXNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1S,2S)-2-aminocyclobutyl]carbamate](/img/structure/B2386352.png)



![2-[[Ethyl(2-methylpropyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2386357.png)
![[2-(Cyclohexylmethoxy)phenyl]methanamine](/img/structure/B2386361.png)


![N-[[(3Ar,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-yl]methyl]-2-chloro-N-methylacetamide](/img/structure/B2386366.png)

![3-[[1-[2-(1-Methylindol-3-yl)acetyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2386369.png)


